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CAS No.: 60233-66-1
Cat. No.: B3029249
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Executive Summary: The "Peri-Effect" Advantage

While 6- and 7-substituted quinazolinones are well-validated in kinase inhibition (targeting the
ATP-binding pocket's "hinge region"), the 5-chloro-3H-quinazolin-4-one offers a unique
geometric vector. The chlorine atom at position 5 sits in the peri-position relative to the C4-
carbonyl group. This proximity creates a specific steric lock and electronic descreening effect
that can:

o Restrict Conformation: Force N3-substituents out of planarity, potentially improving selectivity
for globular active sites.

e Modulate H-Bonding: The electron-withdrawing inductive effect (-I) of the 5-Cl reduces the
electron density on the C4-carbonyl oxygen, altering its capability as a hydrogen bond
acceptor.

o Metabolic Blocking: Block Phase | metabolic oxidation at the electron-rich C5 position, a
common soft spot in unsubstituted quinazolinones.

Chemical Architecture & Synthesis
Retrosynthetic Logic

To access the 5-chloro core, standard anthranilic acid syntheses must be adapted. The critical
starting material is 2-amino-6-chlorobenzoic acid. Using the wrong isomer (e.g., 2-amino-4-
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chlorobenzoic acid) will yield the 7-chloro derivative, a common error in library synthesis.

Validated Synthetic Protocol

Objective: Synthesis of the core 5-chloro-2-methyl-3H-quinazolin-4-one (versatile intermediate).

Step 1: Cyclocondensation (The Niementowski Modification)

Reagents: 2-amino-6-chlorobenzoic acid (1.0 eq), Acetic Anhydride (excess).

Conditions: Reflux at 140°C for 2—4 hours.

Mechanism: Acetylation of the amine followed by dehydration-driven ring closure to form the
benzoxazinone intermediate.

Reaction Monitoring: TLC (Hexane:EtOAc 7:3). Disappearance of the amino acid spot.
Step 2: Amine Insertion (The N3-Diversification)

e Reagents: 5-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate from Step 1),
Primary Amine (

), Glacial Acetic Acid or DMF.

e Conditions: Reflux (110-120°C) for 4-6 hours.

o Workup: Pour into crushed ice. The peri-chloro group increases lipophilicity, often causing
the product to precipitate as a solid, simplifying purification (filtration vs. column
chromatography).

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis of the 5-chloro-quinazolinone core. Note the benzoxazinone
intermediate is the divergence point for N3-substitution.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three interaction zones.

Zone 1: The 5-Chloro "Peri-Anchor" (Core Feature)

« Steric Clash: The Van der Waals radius of Chlorine (1.75 A) at C5 interacts with the Oxygen
at C4. This creates a "buttressing effect,” slightly distorting the planarity of the pyrimidine
ring.

e Impact: This distortion can be favorable for binding to kinases where the "hinge" region
requires a twisted conformation, unlike the flat intercalation required for DNA binding.

« Substitution Rule: Replacing Cl with F (Radius 1.47 A) relieves this strain (as seen in
Idelalisib). Replacing with Br/I often abolishes activity due to excessive steric clash
preventing H-bond acceptance at N1.

Zone 2: The C-2 Position (Electronic Vector)

e Function: This is the primary vector for tuning electron density on the N1 nitrogen (the H-
bond acceptor).

e SAR Insight:

o Electron Donors (e.g., -CH3, -NH2): Increase basicity of N1. Enhances binding to acidic
residues (e.g., Asp, Glu) in the target pocket.

o Aryl Groups: Provide

stacking opportunities. In 5-chloro derivatives, a C2-phenyl ring is often twisted relative to
the core due to the ripple effect of the C5-ClI distortion.

Zone 3: The N-3 Position (Solubility & Specificity)
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» Function: Controls pharmacokinetic (PK) properties.

o Constraint: Due to the 5-ClI group, bulky substituents at N3 (e.g., ortho-substituted phenyls)
face significant rotational barriers.

» Optimization: Use flexible linkers (e.g.,

) at N3 to avoid the steric penalty imposed by the 5-CI/C4=0 cluster.

SAR Logic Map
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Figure 2: Functional dissection of the scaffold. The 5-Cl position is the master regulator of the
core's electronic and steric state.

Experimental Validation: Antimicrobial Assay
Protocol

To validate the activity of a new 5-chloro-quinazolinone library, a standard MIC (Minimum
Inhibitory Concentration) assay is the gold standard.

Protocol: Broth Microdilution Method (CLSI Standards)

e Preparation: Dissolve 5-chloro derivatives in DMSO (Stock:
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e Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

¢ Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

o Plate Setup:
o Rows A-H: Serial 2-fold dilutions of compound (
).
o Positive Control: Ciprofloxacin.
o Negative Control: DMSO only (ensure <1% final concentration).
* Incubation: 37°C for 16—20 hours.
e Readout: Visual turbidity check or

absorbance.

e Success Criterion: A 5-chloro derivative is considered a "hit" if MIC

Comparative Data Table

The following table contrasts the 5-chloro scaffold with the more common 6-chloro isomer.
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5-Chloro-quinazolin-  6-Chloro-quinazolin-

Feature Implication
4-one 4-one
) ) High (Peri-interaction Low (Remote from 5-Cl restricts N3-
Steric Environment ) ) ) )
with C4=0) reaction center) substituent rotation.

5-Cl reduces C4=0

] Inductive (-I) on C4 Inductive (-1) on C2 basicity; 6-Cl
Electronic Effect
Carbonyl Carbon enhances C2
reactivity.

5-Cl derivatives often

have longer half-lives

) N Blocks C5 oxidation C5 is exposed
Metabolic Stability ] (
(High) (Moderate)
).
o 5-Cl is a specialist
) o Specific Kinase Broad Spectrum )
Primary Application scaffold; 6-Cl is a

Inhibitors, Antifungals (Anticancer, EGFR) )
generalist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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